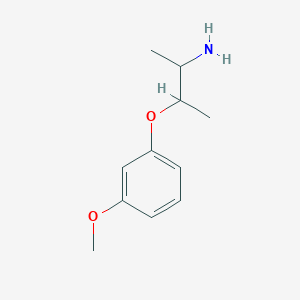
Ethyl 4-(azetidin-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(azetidin-3-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and azetidine.
Formation of the Ester: The 4-bromobenzoic acid is first converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Nucleophilic Substitution: The ethyl 4-bromobenzoate is then subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Ethyl 4-(azetidin-3-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(azetidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of azetidine-containing compounds with enzymes and receptors.
作用機序
The mechanism by which Ethyl 4-(azetidin-3-yl)benzoate exerts its effects depends on its application:
In Medicinal Chemistry: The azetidine ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a specific enzyme involved in a disease pathway.
類似化合物との比較
Ethyl 4-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds:
Ethyl 3-(azetidin-3-yloxy)benzoate: Similar in structure but with an ether linkage instead of a direct azetidine attachment.
4-(Azetidin-3-yl)benzonitrile: Contains a nitrile group instead of an ester, which can significantly alter its chemical properties and biological activity.
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Features a pyrimidine ring, offering different interaction possibilities with biological targets.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzoate ester, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl 4-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChIキー |
MHAGDHIUNXRJSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


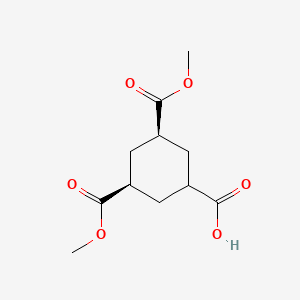
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
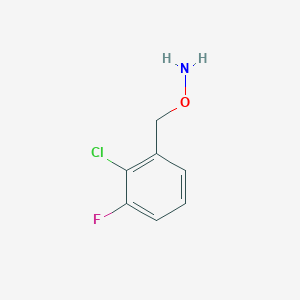
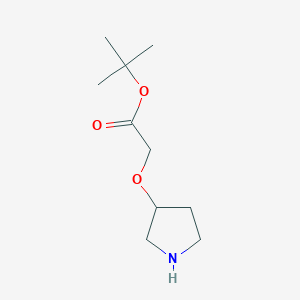
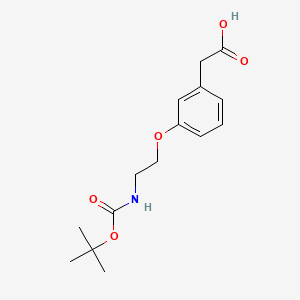
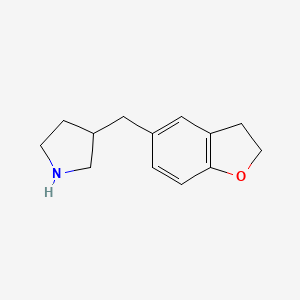

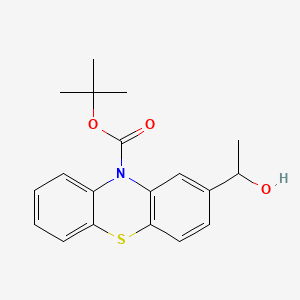
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
